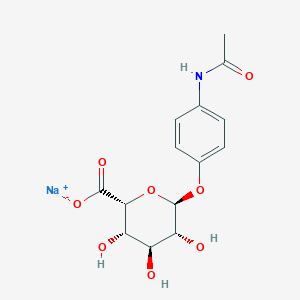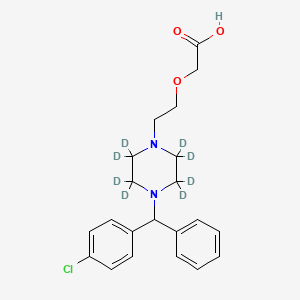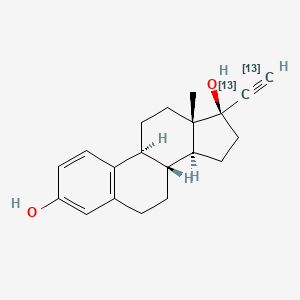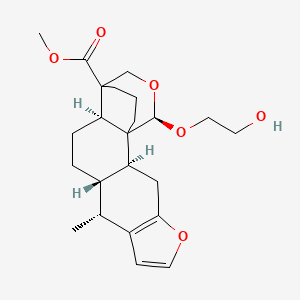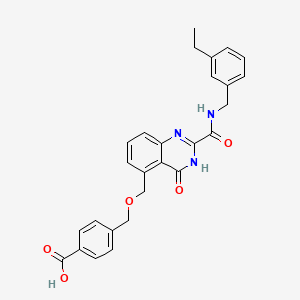
Antimalarial agent 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimalarial agent 2 is a compound used in the treatment and prevention of malaria, a disease caused by Plasmodium parasites. Malaria remains a significant global health issue, particularly in tropical and subtropical regions. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle to prevent and treat malaria infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 2 involves multiple steps, including the preparation of key intermediates and their subsequent reactions. One common synthetic route involves the use of quinoline derivatives. The reaction conditions typically include the use of solvents such as chloroform or ether, and catalysts like palladium chloride in the presence of triphenylphosphine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Antimalarial agent 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Antimalarial agent 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and other microorganisms.
Medicine: Employed in the development of new antimalarial therapies and combination treatments.
Industry: Utilized in the production of antimalarial drugs and related pharmaceuticals.
Wirkmechanismus
Antimalarial agent 2 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. It interferes with the parasite’s ability to metabolize heme, leading to the accumulation of toxic heme derivatives that ultimately kill the parasite. The compound also disrupts the parasite’s DNA replication and protein synthesis, further inhibiting its growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Antimalarial agent 2 include:
Chloroquine: A 4-aminoquinoline derivative with a similar mechanism of action.
Mefloquine: A quinoline-methanol compound with strong blood-stage activity.
Artemisinin: A sesquiterpene lactone with broad stage specificity against blood-stage parasites.
Uniqueness
This compound is unique in its ability to target multiple stages of the Plasmodium life cycle, making it effective against both blood-stage and liver-stage parasites. This broad-spectrum activity sets it apart from other antimalarial agents that may only target specific stages .
Eigenschaften
Molekularformel |
C27H25N3O5 |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
4-[[2-[(3-ethylphenyl)methylcarbamoyl]-4-oxo-3H-quinazolin-5-yl]methoxymethyl]benzoic acid |
InChI |
InChI=1S/C27H25N3O5/c1-2-17-5-3-6-19(13-17)14-28-26(32)24-29-22-8-4-7-21(23(22)25(31)30-24)16-35-15-18-9-11-20(12-10-18)27(33)34/h3-13H,2,14-16H2,1H3,(H,28,32)(H,33,34)(H,29,30,31) |
InChI-Schlüssel |
CDHLOPRLDZOQMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)CNC(=O)C2=NC3=CC=CC(=C3C(=O)N2)COCC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12428300.png)
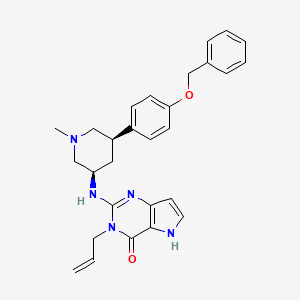
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one](/img/structure/B12428311.png)
![1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12428316.png)

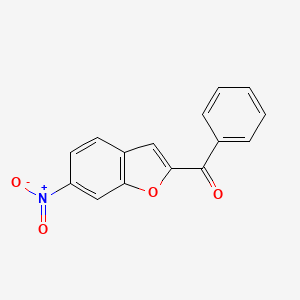

![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
